molecular formula C13H9F2NO B6343871 N-(Salicylidene)-2,4-difluoroaniline CAS No. 392741-04-7

N-(Salicylidene)-2,4-difluoroaniline

Cat. No.: B6343871
CAS No.: 392741-04-7
M. Wt: 233.21 g/mol
InChI Key: CJUWNTHDAXAUOT-UHFFFAOYSA-N
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Description

N-(Salicylidene)-2,4-difluoroaniline is a Schiff base compound formed by the condensation of salicylaldehyde and 2,4-difluoroaniline. Schiff bases are known for their azomethine group (C=N) and have been widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Salicylidene)-2,4-difluoroaniline can be synthesized through a condensation reaction between salicylaldehyde and 2,4-difluoroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Salicylidene)-2,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Salicylidene)-2,4-difluoroaniline has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-(Salicylidene)-2,4-difluoroaniline involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and phenolic oxygen atoms. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-(Salicylidene)-2-hydroxyaniline
  • N-(Salicylidene)-2-chloroaniline
  • N-(Salicylidene)-4-aminoantipyrine

Uniqueness

N-(Salicylidene)-2,4-difluoroaniline is unique due to the presence of fluorine atoms on the aromatic ring, which can enhance its chemical stability, lipophilicity, and biological activity compared to other similar Schiff bases. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable ligand in coordination chemistry .

Properties

IUPAC Name

2-[(2,4-difluorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWNTHDAXAUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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